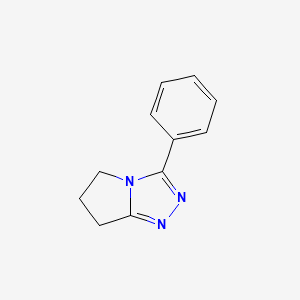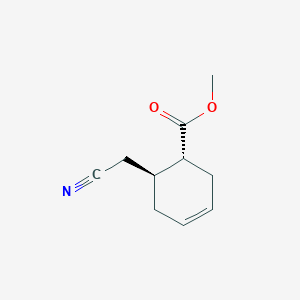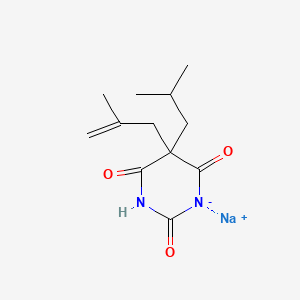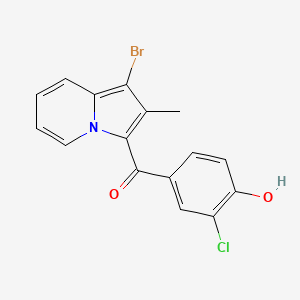
(1-Bromo-2-methylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Bromo-2-methylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone is a complex organic compound that features both bromine and chlorine atoms, as well as a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-methylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone typically involves multi-step organic reactions. One common method includes the bromination of 2-methylindolizine followed by coupling with 3-chloro-4-hydroxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1-Bromo-2-methylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated compounds.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the halogens would yield the corresponding hydrogenated compounds.
Scientific Research Applications
(1-Bromo-2-methylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Bromo-2-methylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-methylindolizine
- 3-Chloro-4-hydroxybenzoyl chloride
- 2-Methylindolizine
Uniqueness
(1-Bromo-2-methylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone is unique due to its combination of bromine, chlorine, and hydroxyl functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
77832-91-8 |
|---|---|
Molecular Formula |
C16H11BrClNO2 |
Molecular Weight |
364.62 g/mol |
IUPAC Name |
(1-bromo-2-methylindolizin-3-yl)-(3-chloro-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C16H11BrClNO2/c1-9-14(17)12-4-2-3-7-19(12)15(9)16(21)10-5-6-13(20)11(18)8-10/h2-8,20H,1H3 |
InChI Key |
ZJVNXUCSENOGID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1Br)C(=O)C3=CC(=C(C=C3)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone](/img/structure/B14440360.png)
![diethyl 3-cyano-7-(1H-indol-3-yl)-4H-pyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440364.png)

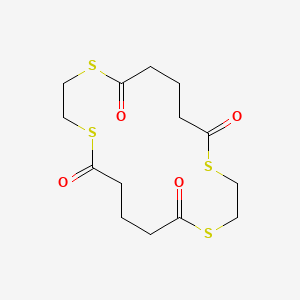
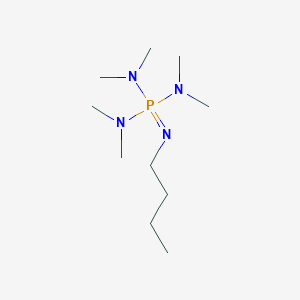

![1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane](/img/structure/B14440394.png)
![1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]-](/img/structure/B14440397.png)

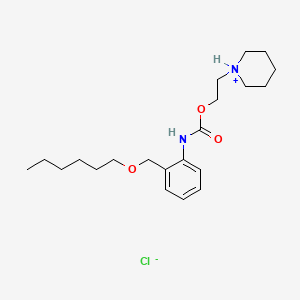
![2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14440423.png)
